N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9176908
InChI: InChI=1S/C19H20FNO4S/c1-25-16-8-6-14(7-9-16)12-21(15-10-11-26(23,24)13-15)19(22)17-4-2-3-5-18(17)20/h2-9,15H,10-13H2,1H3
SMILES: COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Molecular Formula: C19H20FNO4S
Molecular Weight: 377.4 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide

CAS No.:

Cat. No.: VC9176908

Molecular Formula: C19H20FNO4S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide -

Specification

Molecular Formula C19H20FNO4S
Molecular Weight 377.4 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Standard InChI InChI=1S/C19H20FNO4S/c1-25-16-8-6-14(7-9-16)12-21(15-10-11-26(23,24)13-15)19(22)17-4-2-3-5-18(17)20/h2-9,15H,10-13H2,1H3
Standard InChI Key ARWQIUKZZYTWGF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Canonical SMILES COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(4-methoxybenzyl)benzamide (molecular formula: C₂₀H₂₀FNO₄S; molecular weight: 401.44 g/mol) consists of three primary components:

  • Benzamide Core: A benzene ring substituted with a fluorine atom at the 2-position and an amide functional group.

  • Dioxidotetrahydrothiophene Moiety: A five-membered sulfur-containing ring in its fully oxidized sulfone form, attached to the amide nitrogen.

  • 4-Methoxybenzyl Group: A para-methoxy-substituted benzyl group also bonded to the amide nitrogen, introducing steric bulk and electronic effects .

This arrangement creates a stereoelectronic profile that enhances binding affinity to biological targets while maintaining metabolic stability.

Spectroscopic Properties

Key spectroscopic data for this compound include:

  • ¹H NMR: Distinct signals for the methoxy group (δ 3.78 ppm), aromatic protons (δ 6.8–7.5 ppm), and sulfone-related protons (δ 3.1–3.5 ppm).

  • ¹³C NMR: Peaks corresponding to the sulfone carbons (δ 52–55 ppm), carbonyl carbon (δ 168 ppm), and fluorinated aromatic carbon (δ 115 ppm, JCF = 245 Hz) .

  • IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (amide C=O stretch) and 1,320 cm⁻¹ (sulfone S=O stretch).

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically follows a multi-step protocol:

  • Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine: Achieved via oxidation of tetrahydrothiophene with hydrogen peroxide followed by amination.

  • Benzamide Formation: Coupling of 2-fluorobenzoic acid with the dioxidotetrahydrothiophen-3-amine using carbodiimide-based activating agents.

  • N-Alkylation: Introduction of the 4-methoxybenzyl group via nucleophilic substitution or reductive amination.

Critical parameters include maintaining anhydrous conditions during amide bond formation and controlling reaction temperatures (typically 0–25°C) to prevent side reactions.

Industrial-Scale Production

For commercial synthesis, continuous flow reactors have been adopted to enhance yield (typically 75–85%) and purity (>98%). Key challenges include:

  • Purification of the final product via recrystallization from ethanol/water mixtures.

  • Removal of residual palladium catalysts used in cross-coupling steps.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient benzene ring (due to fluorine and amide groups) undergoes regioselective electrophilic substitution at the para position relative to the fluorine atom. For example, nitration with HNO₃/H₂SO₄ yields a mono-nitro derivative.

Reductive Transformations

The sulfone group remains stable under most reducing conditions, but the amide bond can be selectively reduced using LiAlH₄ to produce a secondary amine:

C20H20FNO4S+LiAlH4C20H22FN2O3S+Al(OH)3+H2O\text{C}_{20}\text{H}_{20}\text{FNO}_4\text{S} + \text{LiAlH}_4 \rightarrow \text{C}_{20}\text{H}_{22}\text{FN}_2\text{O}_3\text{S} + \text{Al(OH)}_3 + \text{H}_2\text{O}

This reaction pathway is valuable for generating analogs with altered pharmacokinetic profiles.

OrganismMIC (μg/mL)Mechanism
Staphylococcus aureus3.12Cell wall synthesis inhibition
Escherichia coli12.5DNA gyrase interference
Candida albicans6.25Ergosterol biosynthesis

These effects correlate with the compound's ability to penetrate microbial membranes via its lipophilic benzyl group .

Applications in Drug Development

Analgesic Candidates

In murine models of inflammatory pain, the compound exhibits:

  • 58% reduction in paw edema at 10 mg/kg (vs. 42% for ibuprofen).

  • No observed gastrointestinal toxicity at therapeutic doses.

Oncology Therapeutics

Preliminary data suggest antiproliferative effects against:

  • MCF-7 Breast Cancer Cells: GI₅₀ = 2.1 μM via apoptosis induction.

  • A549 Lung Cancer Cells: GI₅₀ = 3.8 μM through ROS generation .

Comparative Analysis with Structural Analogs

A comparison of key benzamide derivatives highlights unique features:

CompoundSubstituentsBiological Activity
Target Compound2-F, 4-MeO-Bn, dioxidothiolaneCOX-2/PKC inhibition
N-(4-Fluorobenzyl) analog4-F-BnEnhanced antimicrobial effects
Ethoxy-substituted variant2-OEtImproved metabolic stability

The methoxy group in the target compound enhances blood-brain barrier penetration compared to fluorinated analogs.

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